1-(4-Methylpiperidin-4-YL)ethan-1-one
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Overview
Description
1-(4-Methylpiperidin-4-YL)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-4-YL)ethan-1-one typically involves the reaction of 4-methylpiperidine with ethyl chloroacetate to form an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperidin-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
1-(4-Methylpiperidin-4-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-4-YL)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, influencing biochemical and physiological processes. For example, it has a high affinity for the dopamine transporter, which regulates dopamine levels in the brain. It also interacts with the sigma-1 receptor, involved in neuronal excitability and synaptic plasticity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)ethan-1-one: Similar in structure but differs in the position of the methyl group.
1-(1-Methylpiperidin-4-yl)ethan-1-amine: An amine derivative with different functional properties.
1-(1-Methylpiperidin-4-yl)ethan-1-ol: An alcohol derivative with distinct chemical behavior.
Uniqueness
1-(4-Methylpiperidin-4-YL)ethan-1-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(4-methylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-7(10)8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 |
InChI Key |
XAPBEGNYJBUIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCNCC1)C |
Origin of Product |
United States |
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